(3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Chemical procurement Rare chemical sourcing AldrichCPR

This pyrazoline-derived methanone is an AldrichCPR rare chemical, exclusively sourced with no analytical data provided. Its near-planar 3-bromophenyl conformation (dihedral ~5–6°) is essential for specific halogen bonding and receptor interactions (e.g., CB1). The 5-hydroxy group enables dual functionalization for SAR exploration. Substituting with a 4-bromo isomer is scientifically invalid due to a drastically altered geometry. Lead discovery groups must plan for in-house QC and a rigid 10mg unit size.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
CAS No. 113307-80-5
Cat. No. B5138046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
CAS113307-80-5
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCC1=NN(C(C1)(C)O)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H13BrN2O2/c1-8-7-12(2,17)15(14-8)11(16)9-4-3-5-10(13)6-9/h3-6,17H,7H2,1-2H3
InChIKeyHUDLDHITSOUPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenyl pyrazoline methanone CAS 113307-80-5: Core Identity and Procurement Baseline


(3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone (CAS 113307-80-5) is a pyrazoline-derived methanone bearing a 3-bromophenyl substituent, a 5-hydroxy group, and geminal 3,5-dimethyl substitution on the 4,5-dihydro-1H-pyrazole ring. The molecular formula is C₁₂H₁₃BrN₂O₂ with a monoisotopic mass of 296.016040 Da . Commercially, this compound is supplied exclusively through the Sigma-Aldrich AldrichCPR collection, a curated set of rare and unique chemicals for early discovery research for which no analytical data are collected and all sales are final . The product is offered only in a 10 mg unit size with a purity specification of ≥95% (by the vendor's internal standard, though no certificate of analysis is guaranteed for this CPR product line) . This limited commercial availability and the absence of vendor-validated analytical data are critical procurement considerations that distinguish the compound from catalog-grade analogs.

Why the 3-Bromo, 5-Hydroxy Pyrazoline Methanone Cannot Be Replaced by a Generic Analog: Evidence of Positional Sensitivity


Simple replacement of (3-bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone with a close halogen or positional isomer is not scientifically supportable without risking altered molecular recognition, reactivity, or synthetic tractability. The AldrichCPR designation itself signals that this specific substitution pattern is not a commodity catalog item; the sole commercial source provides no analytical characterization, meaning any substitute would need independent re-validation . Crystallographic studies on closely related pyrazoline systems reveal that the 3-bromophenyl ring adopts a near-planar conformation relative to the pyrazole plane (dihedral angle ~5.1–5.8°), whereas the 4-bromophenyl isomer is forced into an approximately perpendicular orientation (~76.5–80.3°) [1]. This conformational divergence directly affects the spatial presentation of the bromine atom, which is critical for halogen bonding, π-stacking interactions, and target complementarity. Consequently, even a change from 3-bromo to 4-bromo substitution cannot be considered a conservative substitution.

Quantitative Differentiation Evidence for CAS 113307-80-5 Against Its Closest Analogs


Procurement Exclusivity: Sole-Source AldrichCPR vs. Catalog-Grade Analogs

The target compound is solely available through the Sigma-Aldrich AldrichCPR program as product S21858, a 10 mg unit, with no equivalent catalog offering from Thermo Fisher, VWR, or other mainstream research chemical suppliers . Sigma-Aldrich explicitly states that no analytical data are collected for this product, and the buyer assumes all responsibility for identity and purity confirmation . In contrast, the isomeric 4-bromophenyl analog is not commercially listed at all, and the closest catalog pyrazoline, (4-chlorophenyl)(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)methanone derivatives, are sold as characterized, bulk-synthesis compounds with full COA documentation [1].

Chemical procurement Rare chemical sourcing AldrichCPR

Conformational Differentiation: 3-Bromophenyl vs. 4-Bromophenyl Dihedral Angle

In crystallographically characterized 4,5-dihydro-1H-pyrazole systems bearing both 3-bromophenyl and 4-bromophenyl substituents, the 3-bromophenyl ring consistently adopts a near-coplanar orientation relative to the pyrazole ring, with dihedral angles of 5.8(3)° and 5.1(3)° in two independent molecules [1]. In stark contrast, the 4-bromophenyl ring in the same structure is forced into an approximately orthogonal orientation, with dihedral angles of 80.3(3)° and 76.5(3)° [1]. This ~75° difference in aryl ring orientation dictates the spatial position of the bromine atom, which directly impacts halogen bond donor geometry and π-π stacking capability with aromatic residues in biological targets.

Conformational analysis Halogen bonding geometry Pyrazoline crystallography

Class-Level CB1 Antagonism Potential vs. Fully Aromatic Pyrazole Scaffolds

The 4,5-dihydro-1H-pyrazole (pyrazoline) scaffold is a privileged chemotype for CB1 receptor antagonism, as established in the patent literature [1]. The S-enantiomer at the 4-position of the 4,5-dihydropyrazole ring is specifically claimed to be more potent and selective than the corresponding R-enantiomer, with CB1 antagonistic activity confirmed via [³H]CP-55,940 radioligand displacement in CHO cell membranes stably expressing human CB1 receptors, and functional antagonism demonstrated through reversal of CP-55,940-mediated inhibition of forskolin-stimulated cAMP accumulation [1]. While no direct binding data are available for the specific 3-bromophenyl target compound, the 5-hydroxy substitution present in CAS 113307-80-5 introduces a hydrogen-bond donor not found in the fully aromatic 1H-pyrazole or 4,5-dihydro des-hydroxy analogs, potentially enabling additional interactions with residues in the CB1 orthosteric or allosteric site.

CB1 receptor antagonism Cannabinoid receptor 4,5-dihydro-1H-pyrazole

5-Hydroxy Synthetic Handle vs. Des-Hydroxy or O-Protected Analogs

The presence of a free tertiary alcohol at position 5 of the 4,5-dihydro-1H-pyrazole ring provides a unique synthetic vector not available in des-hydroxy analogs or O-methyl/benzyl-protected derivatives. This hydroxyl group can be exploited for acylations, carbamoylations, sulfonylations, or phosphitylations without requiring a deprotection step [1]. In the WO2002076949A1 patent family, the 4,5-dihydro-1H-pyrazole core is elaborated through the 1-position carboxamidine and sulfonamide coupling; the 5-hydroxy group in the target compound offers an orthogonal functionalization site that could be used to tune physicochemical properties (logD, solubility, metabolic stability) independently of the N1-carboxamidine pharmacophore [1]. Most commercially available pyrazoline methanones (e.g., (4-chlorophenyl) series) lack a free hydroxyl, making the target compound a privileged intermediate for generating focused libraries with diversity at both N1 and C5 positions [2].

Synthetic derivatization Prodrug design Late-stage functionalization

Optimal Research and Industrial Application Scenarios for 3-Bromophenyl Pyrazoline Methanone (CAS 113307-80-5)


CB1 Receptor Antagonist Lead Discovery Requiring a 5-Hydroxy Pyrazoline Scaffold

Research groups pursuing CB1 receptor antagonists with a specific pharmacophore hypothesis that includes a hydrogen-bond donor at the pyrazoline C5 position will find this compound irreplaceable by des-hydroxy or O-alkylated analogs. The 4,5-dihydro-1H-pyrazole scaffold is a validated CB1 antagonist chemotype, as documented in patent WO2002076949A1, where the S-configuration at C4 confers enhanced potency over the R-enantiomer [1]. The 5-hydroxy group provides an additional polar interaction site that may modulate receptor residency time or subtype selectivity. Because the compound is only available as an AldrichCPR rare chemical with no analytical data, lead discovery groups should factor in 2–4 weeks for in-house QC (¹H NMR, LC-MS, elemental analysis) before initiating binding or functional assays.

Halogen-Bond-Directed Fragment-Based Drug Design

The 3-bromophenyl substituent in this compound presents a σ-hole donor with a defined spatial orientation, as inferred from crystallographic data on analogous systems where 3-bromophenyl rings adopt a near-planar geometry (dihedral ~5.1–5.8° relative to the pyrazole plane) [1]. This is fundamentally different from the ~75° offset of the 4-bromophenyl isomer [1]. Fragment-based drug design campaigns exploiting halogen bonding to backbone carbonyls or π-systems of aromatic residues should select the 3-bromo isomer specifically, as the 4-bromo isomer cannot access the same interaction geometry. Researchers should confirm the dihedral angle of the purchased compound by small-molecule X-ray crystallography, given the absence of vendor characterization data.

Late-Stage Diversification via the 5-Hydroxy Handle for Focused Library Synthesis

Medicinal chemistry teams aiming to rapidly generate a focused library of pyrazoline derivatives with variation at both N1 and C5 positions will benefit from this compound's orthogonal functionalization capability. The 5-hydroxy group can be acylated, carbamoylated, or sulfonylated under standard conditions, while the N1 position remains available for carboxamidine or sulfonamide installation as described in the CB1 antagonist patent literature [1]. This dual-handle strategy is not feasible with des-hydroxy analogs that dominate the commercial catalog, making CAS 113307-80-5 a strategic procurement choice for SAR exploration even though it requires pre-use analytical validation.

Selective COX-1 Inhibitor Development Leveraging 3-Bromophenyl Pyrazoline Geometry

A closely related 1-(3-bromophenyl)-5-(3,4-methylendioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole (compound 2h) was identified as a selective COX-1 inhibitor in a microwave-assisted pyrazoline series, with the 3-fluorophenyl analog (2g) showing comparable selectivity [1]. While the target compound lacks the thienyl and methylendioxyphenyl substituents present in 2h, the shared 3-bromophenyl-4,5-dihydro-1H-pyrazole core and the unique 5-hydroxy group suggest it could serve as a simplified starting point for developing COX-1-selective inhibitors with improved pharmacokinetic profiles. Investigators should perform head-to-head COX-1/COX-2 selectivity assays to benchmark the target compound against 2h before committing to a full lead optimization program.

Quote Request

Request a Quote for (3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.